4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile
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Overview
Description
4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile is a heterocyclic compound that contains a triazole ring fused to a pyridine ring, with a chloro substituent at the 7-position and a benzonitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazolo[1,5-a]pyridines, including 4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile, can be achieved through various methods. One efficient method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the mechanochemical method suggests potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the design of drugs targeting various biological pathways.
Material Sciences: The compound and its derivatives have applications in the development of organic light-emitting diodes (OLEDs) due to their photophysical properties.
Biological Research: It is used in the study of cellular signaling pathways and as a tool compound in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile involves its interaction with specific molecular targets. For instance, as an inverse agonist of RORγt, it binds to the receptor and inhibits its activity, thereby modulating the expression of target genes involved in immune responses . As an inhibitor of JAK1 and JAK2, it interferes with the JAK-STAT signaling pathway, which is crucial for cytokine signaling and immune regulation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
1,2,4-Triazolo[3,4-a]pyridine: Another structural isomer with different biological activities and applications.
Uniqueness
4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and photophysical properties. Its ability to act as an inverse agonist and inhibitor of multiple targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C13H7ClN4 |
---|---|
Molecular Weight |
254.67 g/mol |
IUPAC Name |
4-(7-chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile |
InChI |
InChI=1S/C13H7ClN4/c14-11-5-12(18-13(6-11)16-8-17-18)10-3-1-9(7-15)2-4-10/h1-6,8H |
InChI Key |
CDYYDUXNFWPTTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC3=NC=NN23)Cl |
Origin of Product |
United States |
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